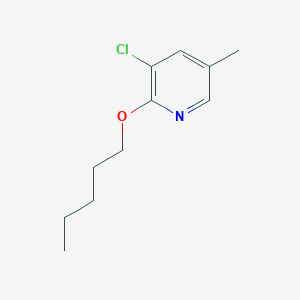

3-Chloro-5-methyl-2-(pentyloxy)pyridine

Description

3-Chloro-5-methyl-2-(pentyloxy)pyridine (CAS: 1881294-02-5) is a pyridine derivative with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol . It features a pentyloxy group (-O-C₅H₁₁) at the C2 position, a methyl group (-CH₃) at C5, and a chlorine atom at C2. This compound is primarily used in research settings for synthesizing bioactive molecules or studying structure-activity relationships (SAR). It is commercially available with a purity of ≥95% and is classified as a lab-use-only chemical .

Properties

IUPAC Name |

3-chloro-5-methyl-2-pentoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-3-4-5-6-14-11-10(12)7-9(2)8-13-11/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKJMDTWGJJAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-(pentyloxy)pyridine typically involves the reaction of 3-chloro-5-methyl-2-hydroxypyridine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-(pentyloxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-methyl-2-(pentyloxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(pentyloxy)pyridine is not well-documented. as a pyridine derivative, it may interact with various molecular targets such as enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Chloro-5-methyl-2-(pentyloxy)pyridine, we compare it with structurally or functionally analogous pyridine derivatives. Key differences arise from variations in substituents, which influence reactivity, bioactivity, and physicochemical properties.

Structural Analogs with Alkoxy Substituents

Key Findings :

- Alkoxy Chain Length : Compounds with shorter alkoxy chains (e.g., ethoxy or 3-chloropropoxy) exhibit higher antiproliferative activity in MVEC assays compared to pentyloxy analogs. For example, 3-chloropropoxy-substituted pyridines (e.g., 8h-r) showed superior activity to pentyloxy derivatives (8e-g) .

- Substituent Position : Chlorine at C3 (vs. C2 or C6) enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions .

Analogs with Trifluoromethyl or Ester Groups

Key Findings :

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) or ester (-COOCH₃) substituents increase metabolic stability and bioavailability, making these analogs more suitable for drug development compared to alkoxy-only derivatives .

- Bioactivity : The pentyloxy group in this compound confers moderate lipophilicity but may reduce target binding affinity compared to trifluoromethyl-containing analogs .

Comparison with Simplified Pyridine Intermediates

Key Findings :

- Functional Group Diversity: The tetrahydropyranylmethoxy group in analogs like 3-Chloro-5-(chloromethyl)-2-(oxan-2-ylmethoxy)pyridine enhances solubility in polar solvents, whereas the pentyloxy group favors nonpolar environments .

Biological Activity

3-Chloro-5-methyl-2-(pentyloxy)pyridine is a compound of interest due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 227.72 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against multiple cancer cell lines.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via p53 pathway |

| A549 (Lung) | 12.7 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.2 | Disruption of mitochondrial function |

These results indicate that the compound's mechanism involves both apoptosis induction and inhibition of proliferation, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound displayed significant activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration.

Neuroprotective Study Findings

In a model using human neuroblastoma cells (SH-SY5Y), the compound was found to:

- Reduce oxidative stress markers.

- Enhance cell viability under neurotoxic conditions.

The neuroprotective mechanism appears to involve modulation of oxidative stress pathways, making it a candidate for further investigation in neurodegenerative diseases.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications, as well as potential neuroprotective effects. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways involved in its biological activity.

- Formulation Development : Investigating suitable delivery methods for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.